molecular formula C17H15ClF3NO3S B10837118 N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide

N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide

Cat. No.: B10837118
M. Wt: 405.8 g/mol
InChI Key: YHSRDHPSFFNXQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role as an inhibitor of epithelial discoidin domain receptor 1 (DDR1), which is involved in cell adhesion, migration, and proliferation.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory conditions by targeting DDR1.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting epithelial discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase. DDR1 is involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting DDR1, the compound can disrupt these processes, leading to potential therapeutic effects in diseases such as cancer and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of DDR1, which distinguishes it from other kinase inhibitors. Its structure allows for selective binding to DDR1, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C17H15ClF3NO3S

Molecular Weight

405.8 g/mol

IUPAC Name

N-[(5-chloro-2-ethylsulfonylphenyl)methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H15ClF3NO3S/c1-2-26(24,25)15-7-6-14(18)9-12(15)10-22-16(23)11-4-3-5-13(8-11)17(19,20)21/h3-9H,2,10H2,1H3,(H,22,23)

InChI Key

YHSRDHPSFFNXQB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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